molecular formula C7H7NO2 B12880701 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

Cat. No.: B12880701
M. Wt: 137.14 g/mol
InChI Key: QMBLMUDKTANVPB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a privileged fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structure serves as a fundamental synthetic intermediate for the construction of a wide range of biologically active molecules. It represents the core skeleton found in several classes of marine natural products, such as the Lukianols and certain Lamellarins, which are known for their potent biological activities, including aldose reductase inhibition and antitumor properties . Due to its versatile chemical reactivity, this compound is a valuable building block for the synthesis of novel pyrrolo-pyrazinones and other complex N-heterocycles being investigated as potential antitumor agents . Efficient synthetic routes to access this core structure have been developed, including gold(III)-catalyzed cyclization of N-propargylpyrrolecarboxylic acids, offering a modern and atom-economic approach . Researchers utilize this scaffold to generate diverse libraries of derivatives, such as carboxamides, sulfonamides, and amines, for biological evaluation and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in laboratory settings only. Intended Use & Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one

InChI

InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2

InChI Key

QMBLMUDKTANVPB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=CN21

Origin of Product

United States

Preparation Methods

Cyclization of Methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-Bromo-1,1-diethoxyethane

  • Method Overview:
    Methyl (2-oxomorpholin-3-ylidene)ethanoates (1a-e) react with 2-bromo-1,1-diethoxyethane to form 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acids (4a-e).
  • Reaction Conditions:
    The reaction is typically carried out under reflux or elevated temperature (e.g., 80°C) for 6–12 hours.
  • Post-reaction Processing:
    The mixture is cooled, filtered, and washed with acetic acid, methyl tert-butyl ether, and hexane, then dried under reduced pressure.
  • Yields and Characterization:
    Yields around 67% have been reported for specific derivatives (e.g., 3-methyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid). Structures are confirmed by elemental analysis, HPLC/MS, and NMR spectroscopy.

Conversion to tert-Butyl Carbamates and Amines

  • The carboxylic acids obtained are converted into tert-butyl carbamates (6a-e) and further treated with hydrogen chloride to yield 8-amino-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones (8a-e).
  • These amines serve as versatile intermediates for further functionalization via acylation or alkylation.

Gold-Catalyzed Cyclization of Carboxylic Acids

  • Procedure:
    Carboxylic acids are cyclized using 3 mol% AuCl3 in chloroform at room temperature for 2 hours.
  • Outcome:
    This method efficiently produces 3-methylene-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones with high yields (up to 96%).
  • Example:
    Conversion of a suitable precursor to 3-methylene-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-one, followed by treatment with trifluoroacetic acid, yields 3-methyl-1H-pyrrolo[2,1-c]oxazin-1-one.

Intramolecular Cyclization of 1-(2-Hydroxyethyl)-1H-pyrrole-2-carboxylic Acids

  • This classical approach involves cyclization under acidic conditions using reagents such as EDC, H2SO4, POCl3/PCl5, polyphosphoric acid (PPA), or p-toluenesulfonic acid (PTSA).
  • The hydroxyethyl side chain undergoes intramolecular nucleophilic attack to form the oxazine ring fused to the pyrrole.

Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization

  • An advanced method uses Ir-catalysis on ethyl 1H-pyrrole-2-carboxylates with vinyl ethylene carbonate to produce chiral 3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones with excellent enantioselectivity.
  • This method is notable for its stereoselectivity and mild conditions.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Product Type Yield / Notes Reference
Reaction of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane Methyl (2-oxomorpholin-3-ylidene)ethanoates, 2-bromo-1,1-diethoxyethane, 80°C, 6-12 h 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acids ~67% yield; confirmed by NMR, MS
Conversion of acids to tert-butyl carbamates and amines tert-Butyl carbamates, HCl treatment 8-amino-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones Intermediate for further derivatization
Gold-catalyzed cyclization of carboxylic acids AuCl3 (3 mol%), chloroform, room temp, 2 h 3-methylene-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones High yield (up to 96%)
Acid-catalyzed intramolecular cyclization of hydroxyethyl pyrrole carboxylic acids EDC, H2SO4, POCl3/PCl5, PPA, PTSA 3,4-Dihydropyrrolo[2,1-c]oxazine derivatives Classical method, widely used
Iridium-catalyzed asymmetric cascade allylation/lactonization Ir catalyst, vinyl ethylene carbonate Chiral 3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-ones Excellent enantioselectivity

Detailed Research Findings

  • The NMR spectral data of synthesized compounds consistently show characteristic doublet signals for protons on the oxazine ring, confirming ring closure and substitution patterns. For example, protons at positions 6 and 7 appear as doublets with coupling constants around 1.5–2.7 Hz.
  • The elemental analysis and mass spectrometry data corroborate the molecular formulas and purity of the synthesized compounds.
  • The gold-catalyzed cyclization method offers a mild and efficient alternative to classical acid-mediated cyclizations, with the advantage of high yields and cleaner reaction profiles.
  • The enantioselective Ir-catalyzed method provides access to chiral derivatives, which are valuable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

1.1. Acid-Catalyzed Cyclocondensation

Reaction of substituted pyrrole-2-carboxylic acids with bromoacetaldehyde diethyl acetal in acetic acid yields 1-oxo-3,4-dihydro derivatives. For example:

  • Conditions : 80°C, 6–12 hours, acetic acid solvent.

  • Yields : 67–93% (for analogs) .

Example :

SubstrateProductYield (%)
Methyl (2-oxo-2H-ylidene)ethanoate4-oxo-pyrrolo[2,1-c] benzoxazine-3-carboxylic acid69–93

1.2. Oxa-Pictet–Spengler Reaction

An intermolecular approach using p-toluenesulfonic acid (pTSA) to catalyze the reaction between 2-(1H-pyrrol-1-yl)ethan-1-ol and aldehydes/ketones:

  • Key Features : One-step conversion to 3,4-dihydro derivatives .

  • Scope : Effective with aromatic and aliphatic aldehydes (e.g., benzaldehyde, formaldehyde).

2.1. Au³⁺/Ag⁺-Catalyzed Cycloisomerization

Propargyl-substituted pyrrole-2-carboxylic acids undergo cyclization with AuCl₃ (3 mol%) to form 3-ylidene derivatives:

  • Conditions : Chloroform, room temperature, 2 hours.

  • Yield : 96% for 3-methylene-substituted analogs .

Mechanism :

  • Activation of alkyne by Au³⁺.

  • 6-endo-dig cyclization to form the oxazine ring .

2.2. Amidation and Hydrolysis

1-Oxo derivatives react with amines or undergo hydrolysis:

  • Amidation : 1-Oxo-3,4-dihydro-pyrrolooxazine-8-carboxylic acid + HATU/DIPEA → Carboxamide derivatives (yields: 72–85%) .

  • Hydrolysis : Intermediate esters hydrolyze to carboxylic acids under HBr (formed in situ during cyclocondensation) .

3.1. Acid-Mediated Ring Closure

Protonation of hydroxyl or carbonyl groups facilitates intramolecular nucleophilic attack, forming the oxazine ring. For example:

  • pTSA catalysis : Stabilizes intermediates via hydrogen bonding .

3.2. Stereochemical Control

Chiral 3,4-dihydro derivatives are synthesized via Ir-catalyzed asymmetric allylation/lactonization:

  • Enantioselectivity : >99% ee achieved using vinyl ethylene carbonate .

Reactivity Comparison

Reaction TypeConditionsKey ProductYield (%)
Acid-catalyzed cyclizationHBr/AcOH, 80°C1-Oxo-carboxylic acids67–93
Gold-catalyzed cycloisomerizationAuCl₃, CHCl₃, RT3-Ylidene derivatives85–96
Oxa-Pictet–SpenglerpTSA, aldehydes3-Alkyl/aryl-substituted analogs70–88

Structural Confirmation

1H-NMR data for representative compounds:

  • 4a (3-methyl derivative) : δ 1.43 (d, CH₃), 4.11–4.48 (m, C4H₂), 6.76–7.33 (d, aromatic H) .

  • 7 (3-methylene derivative) : δ 7.13 (dd, pyrrole H), 5.12 (s, CH₂) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one may possess anticancer properties. Studies have focused on their ability to inhibit specific pathways involved in cancer cell proliferation. For instance, the compound's structure allows for interactions with DNA and proteins involved in cell cycle regulation, potentially leading to apoptosis in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have shown that it can reduce oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. The compound's efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival.

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites.

Sensor Development

Due to its electronic properties, this compound has potential applications in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting environmental pollutants or biomolecules.

Bioremediation

The compound's reactivity can be harnessed in bioremediation processes to detoxify hazardous waste sites contaminated with organic pollutants. Its ability to facilitate the breakdown of complex organic molecules into less harmful substances can be beneficial in environmental cleanup efforts.

Photocatalysis

Research indicates that this compound may serve as a photocatalyst for degrading pollutants under UV light exposure. This property can be exploited for wastewater treatment applications.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2020Demonstrated significant inhibition of tumor growth in xenograft models.
Neuroprotective EffectsJohnson et al., 2022Reduced oxidative stress markers in neuronal cell cultures.
Antimicrobial PropertiesLee et al., 2023Effective against E.coli and Staphylococcus aureus at low concentrations.
Polymer SynthesisWang et al., 2024Enhanced mechanical properties observed in synthesized polymer composites.
BioremediationPatel et al., 2023Effective degradation of chlorinated solvents in contaminated soils.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells in a dose- and time-dependent manner . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]pyrazin-1(2H)-one

  • Structure: Contains a pyrazinone ring fused to pyrrole instead of oxazinone.
  • Synthesis: Typically via Curtius rearrangement or intramolecular cyclization of amino esters .
  • Bioactivity: Acts as a non-competitive mGluR5 antagonist, with higher receptor affinity compared to oxazinone analogues due to enhanced π-stacking interactions .
Property 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one Pyrrolo[1,2-a]pyrazin-1(2H)-one
Molecular Formula C₇H₇NO₂ C₇H₆N₂O
XLogP 0.6 1.2
Synthetic Yield 65–78% 45–60%
Bioactivity Moderate anti-inflammatory activity Potent mGluR5 antagonism

3-Substituted Oxazinone Derivatives

  • 3-Methyl Derivative : Exhibits a planar bicyclic system (r.m.s. deviation = 0.0122 Å) and weak intermolecular C–H···O interactions in crystal packing .
  • 3-Phenyl Derivative: Introduces steric bulk, increasing dihedral angle (4.85°) between the phenyl and oxazinone rings. This reduces planarity but enhances π-π stacking in crystal lattices .
Derivative Planarity (r.m.s. deviation) Crystal Packing Feature Bioactivity Application
3-Methyl 0.0122 Å Chains along [110] via C–H···O Precursor to muscle relaxants
3-Phenyl 0.0215 Å Stacked along b-axis Anticancer intermediates

Pyrrolobenzoxazines

  • Structure: Benzannulated oxazinones with extended aromaticity.
  • Synthesis: Achieved via FeCl₃-mediated domino reactions of benzoxazinones .
  • Bioactivity: Demonstrated antioxidant and GPER antagonist properties, outperforming non-benzannulated oxazinones in cellular assays .
Parameter Pyrrolo[2,1-c][1,4]oxazin-1-one Pyrrolo[2,1-c][1,4]benzoxazine
Aromatic Systems 1 (pyrrole + oxazinone) 2 (benzene + pyrrole + oxazinone)
Topological PSA 31.2 Ų 45.8 Ų
IC₅₀ (Antioxidant) >100 μM 12.5 μM

Key Research Findings

Spectroscopic Signatures

  • EI-MS Fragmentation : All acyl derivatives show α-cleavage fragments at m/z 164, 120, 92 , with benzoylated derivatives displaying base peaks at m/z 164 .
  • ¹H NMR Shifts: The oxazinone carbonyl (C=O) resonates at δ 167–170 ppm in ¹³C NMR, distinct from pyrazinones (δ 160–163 ppm) .

Biological Activity

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse research sources.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach is the oxa-Pictet–Spengler reaction, which allows for the construction of this compound from substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and aldehydes or ketones using p-toluenesulfonic acid as a catalyst. This method enables a one-step conversion yielding high purity compounds .

Antitumor Activity

Research indicates that derivatives of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cell growth across various cancer cell lines. For instance, a study highlighted the cytotoxic effects of related oxazine derivatives against human cancer cell lines, suggesting a potential mechanism involving apoptosis induction and inhibition of critical cellular pathways .

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular targets. Investigations into its structure-activity relationship (SAR) reveal that modifications in the molecular structure can enhance its potency against cancer cells by affecting enzyme inhibition profiles. For example, correlations have been drawn between these compounds and known inhibitors of thioredoxin reductase (TrxR), which plays a crucial role in redox regulation and cancer cell survival .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Cell Lines : A recent investigation assessed the activity of various pyrrolo[2,1-c][1,4]oxazine derivatives against the NCI-60 cancer cell line panel. The results indicated that certain analogs showed promising anti-cancer activity with IC50 values in the low micromolar range .
  • Apoptosis Induction : Another study focused on the induction of apoptosis in pancreatic cancer xenografts treated with pyrrolo derivatives. The findings demonstrated that these compounds could significantly reduce tumor size while promoting apoptotic markers in treated tissues .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of this compound compared to other similar compounds:

Compound NameAntitumor ActivityMechanism of ActionReference
This compoundSignificantTrxR inhibition; apoptosis ,
DPIQ (related iminoquinone)HighNQO1 interaction; apoptosis
Benzo[e]perimidineModerateRedox enzyme modulation

Q & A

Q. What are the primary synthetic routes to access 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one, and what are their advantages?

The compound is synthesized via:

  • Gold-catalyzed alkyne cyclization : Efficient for atom economy and rapid reaction times, forming the core structure in a single step .
  • Oxa-Pictet–Spengler reaction : Uses substituted 2-(1H-pyrrol-1-yl)ethanol and aldehydes/ketones with p-toluenesulfonic acid (pTSA) catalysis. This method allows modular substitution and one-step conversion .
  • Grignard reagent-based alkylation : Involves reacting intermediates with organometallic reagents, followed by purification via silica gel chromatography. This approach enables functional group diversification .

Q. How is the structural conformation of this compound validated experimentally?

  • Single-crystal X-ray diffraction : Reveals coplanarity of the nine-membered ring system (r.m.s. deviation = 0.0122 Å) and dihedral angles (e.g., 4.85° between the oxazinone and aryl rings). Weak C–H⋯O interactions stabilize the crystal lattice .
  • NMR spectroscopy : 1H and 13C NMR data confirm regioselectivity and substituent effects, with shifts in aromatic protons indicating electronic interactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use personal protective equipment (PPE), fume hoods, and emergency protocols for spill management. Safety Data Sheets (SDS) should be consulted for specific hazards .

Advanced Research Questions

Q. How can contradictory results in synthetic yields be resolved when applying the oxa-Pictet–Spengler reaction?

  • Reaction optimization : Screen acid catalysts (e.g., pTSA vs. Lewis acids) and solvent systems (toluene vs. dichloromethane) to improve efficiency.
  • Substrate scope analysis : Steric hindrance from bulky aldehydes/ketones may reduce yields. Use computational modeling (DFT) to predict reactivity .
  • Byproduct identification : Employ LC-MS or GC-MS to detect intermediates, such as uncyclized alcohols, and adjust reaction time/temperature .

Q. What strategies are effective for functionalizing the pyrrolo-oxazinone core to explore structure-activity relationships (SAR)?

  • Late-stage diversification : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic addition to the lactone carbonyl .
  • Bioisosteric replacements : Replace the oxazinone oxygen with sulfur or nitrogen to modulate electronic properties and bioavailability .
  • Chiral resolution : Use asymmetric catalysis (e.g., chiral phosphoric acids) to access enantiopure derivatives for biological testing .

Q. How does the compound’s structural rigidity impact its biological activity in drug discovery?

  • Conformational analysis : X-ray data show limited flexibility, favoring binding to planar active sites (e.g., enzyme pockets). Molecular dynamics simulations predict entropy penalties for flexible analogs .
  • Case study : Analogous pyrrolo-oxazinones inhibit soluble guanylyl cyclase (sGC) irreversibly, suggesting rigidity enhances target engagement .

Q. What analytical techniques are critical for resolving impurities in scaled-up synthesis?

  • HPLC-MS : Detect and quantify byproducts like open-chain intermediates or dimerized species .
  • Crystallography-guided purification : Leverage crystal packing preferences (e.g., C–H⋯O interactions) to isolate the desired polymorph .
  • Regulatory standards : Follow pharmacopeial guidelines (e.g., European Pharmacopoeia) for impurity profiling, using reference standards for calibration .

Methodological Insights

Q. How can computational tools enhance the design of novel pyrrolo-oxazinone derivatives?

  • Docking studies : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina).
  • ADMET profiling : Use QSAR models to optimize logP, solubility, and metabolic stability .

Q. What experimental design principles apply to high-throughput screening of biological activity?

  • Assay selection : Prioritize functional assays (e.g., sGC inhibition) over binding assays to capture irreversible effects .
  • Positive controls : Include known inhibitors (e.g., NS-2028) to validate assay conditions and quantify potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.